Cas no 200503-12-4 (Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)
![Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- structure](https://ja.kuujia.com/scimg/cas/200503-12-4x500.png)
Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- 化学的及び物理的性質
名前と識別子
-
- Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-
- 10,13-dibromodipyrido[3,2-a:2’,3’-c]phenazine
- 200503-12-4
- 10,13-Dibromodipyrido[3,2-a:2',3'-c]phenazine
-
- インチ: InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H
- InChIKey: WWANNACHAMGVKD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 439.90952Da
- どういたいしつりょう: 437.91157Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 0
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 51.6Ų
Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB3078630-1g |
Dipyrido[3,2-a:2',3'-c]phenazine,10,13-dibromo- |
200503-12-4 | 95% | 1g |
¥1800 | 2023-11-08 |
Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-に関する追加情報
Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- (CAS No. 200503-12-4): A Comprehensive Overview
The compound Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-, identified by its CAS number 200503-12-4, represents a significant molecule in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The brominated derivative of dipyrido[3,2-a:2',3'-c]phenazine exhibits distinct chemical characteristics that make it a valuable candidate for further exploration in drug discovery and therapeutic development.
Structurally, Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with a fused system of two phenazine rings. The introduction of bromine atoms at the 10 and 13 positions enhances its reactivity and binding affinity, making it a promising scaffold for designing novel bioactive molecules. This modification allows for selective interactions with biological targets, which is crucial for developing targeted therapies.
In recent years, there has been growing interest in exploring the pharmacological properties of dipyrido[3,2-a:2',3'-c]phenazine derivatives. The brominated version has been studied for its potential role in inhibiting specific enzymes and receptors involved in various diseases. Notably, preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory effects by modulating key signaling pathways. These findings have opened new avenues for research in oncology and immunology.
The synthesis of Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the process, ensuring the compound's suitability for further biological evaluation. Techniques such as bromination reactions and cyclization processes are critical in constructing the desired molecular framework.
One of the most compelling aspects of this compound is its ability to interact with DNA and other biomolecules. The bromine atoms serve as handles for further functionalization, enabling researchers to tailor the compound's properties for specific applications. For instance, cross-linking studies have shown that Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- can form stable complexes with nucleic acids, which may be exploited in developing chemotherapeutic agents that target DNA replication and transcription.
The pharmacokinetic profile of Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic potential. Preclinical studies have begun to unravel these processes, providing insights into dosing regimens and potential side effects. These studies are crucial for translating laboratory findings into effective clinical treatments.
Moreover, the computational modeling of Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- has played a pivotal role in guiding experimental design. Molecular dynamics simulations and docking studies have helped researchers predict how this compound interacts with biological targets at an atomic level. This approach has accelerated the discovery process by allowing virtual screening of potential binding sites and interactions.
In conclusion, Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo- (CAS No. 200503-12-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it an attractive candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing medical science.
200503-12-4 (Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-) 関連製品
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)
- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 221263-97-4(NBD-CO-Hz 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole)
- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)
- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)
- 1774371-08-2(Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)